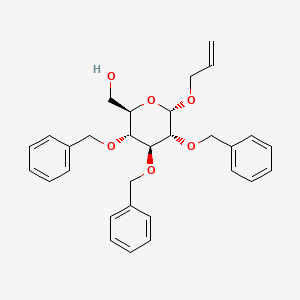

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside

Vue d'ensemble

Description

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside is a chemical compound with the molecular formula C30H34O6 and a molecular weight of 490.59 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are substituted with benzyl groups, and the anomeric hydroxyl group is substituted with an allyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose followed by selective deprotection and substitution reactions. One common method involves the following steps :

Protection of Hydroxyl Groups: Glucose is first protected by converting it into a tetra-O-benzyl derivative.

Selective Deprotection: The anomeric position is selectively deprotected to introduce the allyl group.

Substitution Reaction: The protected glucose derivative is then reacted with allyl bromide in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Glycosylation Reactions

This compound serves as a glycosyl acceptor or donor in stereocontrolled glycosidic bond formation.

Reaction with Glycosyl Donors

- Example : Coupling with 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl bromide (7 ) under N-bromosuccinimide (NBS)/AgClO₄ activation yields disaccharides with high α-selectivity.

Key Data Table: Glycosylation Outcomes

Deprotection and Functional Group Transformations

The allyl and benzyl groups enable selective deprotection strategies:

Allyl Group Removal

- Reagents : Pd(PPh₃)₄ or PdCl₂ in EtOH/THF.

- Outcome : Generates free hydroxyl groups at the anomeric position for further glycosylation .

Benzyl Group Removal

- Hydrogenolysis : H₂/Pd-C in EtOAc quantitatively removes benzyl groups, yielding unprotected glucopyranosides .

- Selective Debundling : ZnCl₂ in Ac₂O/HOAc removes specific benzyl groups for regioselective functionalization .

NMR Characterization

- Disaccharide 31 :

Stability and Reaction Optimization

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside is synthesized through the allylation of D-glucopyranose derivatives. The process typically involves the protection of hydroxyl groups followed by the introduction of the allyl group. This compound serves as a glycosyl donor in various glycosylation reactions, which are crucial for the formation of glycosidic bonds in oligosaccharides and glycoconjugates.

Key Synthesis Steps:

- Protection of Hydroxyl Groups: The hydroxyl groups on D-glucopyranose are protected using benzyl groups to prevent unwanted reactions during subsequent steps.

- Allylation: The protected sugar is treated with allyl alcohol in the presence of an acid catalyst to form the allyl glycoside.

- Purification: The product is purified using column chromatography to isolate the desired compound.

Glycosylation Reactions

One of the primary applications of this compound is in glycosylation reactions. These reactions are essential for synthesizing complex carbohydrates and glycoconjugates, which play vital roles in biological systems.

- Radical Glycosylation: Research has shown that allyl glycosides can participate in radical-mediated glycosylation reactions. This method allows for the formation of glycosidic bonds under mild conditions, expanding the toolbox for carbohydrate synthesis .

- Glycolipid Synthesis: The compound serves as an intermediate in synthesizing glycolipids, which are critical components of cell membranes. For example, derivatives of this compound have been utilized to create p-nitrobenzoate derivatives that can further react to form glycolipids found in bacterial membranes .

Case Study 1: Synthesis of Glycolipids

In a study involving the synthesis of glycolipids from D-glucopyranose derivatives, this compound was used as a key intermediate. The researchers successfully synthesized several glycolipid analogs that demonstrated potential antibacterial activity against Streptococcus species .

Case Study 2: Development of Anticancer Agents

Another application explored the use of this compound in developing anticancer agents. By modifying its structure to create various glycosides, researchers identified compounds with enhanced cytotoxicity against cancer cell lines. These findings suggest that this compound could serve as a scaffold for designing new therapeutic agents .

Mécanisme D'action

The mechanism of action of Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside involves its ability to undergo various chemical transformations. The allyl group can participate in reactions such as oxidation and substitution, while the benzyl groups provide stability and protection to the molecule. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside: Similar structure but with a methyl group instead of an allyl group.

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar structure but with an additional benzyl group at position 6.

Uniqueness

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside is unique due to the presence of the allyl group, which provides additional reactivity and versatility in chemical synthesis. The benzyl groups offer protection and stability, making it a valuable intermediate in organic synthesis.

Activité Biologique

Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is a glycoside compound with significant potential in various biological applications. Its unique structural features, including the allyl group and multiple benzyl ether substituents, contribute to its reactivity and biological activity. This article explores the compound's synthesis, biochemical properties, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C30H34O6

- Molecular Weight : 490.59 g/mol

- CAS Number : 78184-40-4

The presence of the allyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and a building block for more complex carbohydrates and pharmaceuticals .

Synthesis

The synthesis of Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside typically involves several key steps:

- Protection of Hydroxyl Groups : Glucose is converted into a tetra-O-benzyl derivative.

- Selective Deprotection : The anomeric position is selectively deprotected to introduce the allyl group.

- Substitution Reaction : The protected glucose derivative is reacted with allyl bromide in the presence of a base.

This method allows for high yields and purity essential for further biological studies .

Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is known to interact with various enzymes and proteins involved in glycosylation processes. Its mechanism of action primarily involves:

- Inhibition or Activation of Enzymes : The compound can bind to glycosyltransferases, influencing their activity and thus affecting glycosylation pathways.

- Modulation of Cellular Signaling : It has been observed to affect signaling molecules such as kinases and phosphatases, which are crucial for cell communication .

Cellular Effects

The biological activities of this compound vary significantly depending on the cell type and context. Key cellular effects include:

- Influence on Gene Expression : It modulates the expression of genes involved in metabolic pathways.

- Impact on Cellular Metabolism : Changes in energy production and utilization have been noted in cells treated with this compound .

Case Studies and Research Findings

Research has highlighted several important findings regarding the biological activity of Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, modifications have shown effectiveness against Gram-positive bacteria .

- Potential in Drug Development : The compound serves as a precursor for synthesizing novel antibiotics that target resistant bacterial strains .

- Glycoconjugate Synthesis : As a building block for glycoconjugates, it plays a role in developing therapeutics that leverage carbohydrate-protein interactions .

Summary Table of Biological Activities

Future Directions

Research into Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside continues to expand. Future studies may focus on:

- Mechanistic Studies : Further elucidating its interaction with specific enzymes and cellular pathways.

- Therapeutic Applications : Exploring its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria.

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and reduce costs for industrial applications.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O6/c1-2-18-32-30-29(35-22-25-16-10-5-11-17-25)28(34-21-24-14-8-4-9-15-24)27(26(19-31)36-30)33-20-23-12-6-3-7-13-23/h2-17,26-31H,1,18-22H2/t26-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCBJQXERNTLKZ-RLXMVLCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.